molecular formula C8H14N4O5 B1221591 5,6-Dihydro-5-azacytidine CAS No. 62488-57-7

5,6-Dihydro-5-azacytidine

Cat. No. B1221591
CAS RN: 62488-57-7
M. Wt: 246.22 g/mol
InChI Key: LJIRBXZDQGQUOO-KVTDHHQDSA-N
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Description

Synthesis Analysis

The chemical synthesis of 6-Azacytidine, a closely related compound, provides insight into the methodologies that could be adapted for synthesizing 5,6-Dihydro-5-azacytidine. This process typically involves the condensation of mercury salt of 5-methylthio-1, 2, 4-triazin-3 (2H)-one with 1-chloro-2, 3, 5-tri-O-benzoyl-D-ribose, followed by ammonolysis of the condensation product (Mizuno, Ikehara, & Watanabe, 1962).

Molecular Structure Analysis

5,6-Dihydro-5-azacytidine differs from cytidine only by the inclusion of a nitrogen atom in the 5 position of the pyrimidine ring. This modification plays a significant role in its mechanism of action, particularly in its ability to be incorporated into DNA and RNA, influencing gene expression and methylation patterns.

Chemical Reactions and Properties

5,6-Dihydro-5-azacytidine exhibits a range of chemical reactions, notably its incorporation into DNA and RNA, leading to alterations in methylation patterns and gene expression. It inhibits DNA methyltransferase, resulting in the hypomethylation of DNA, which is associated with the activation of previously silenced genes in some tumor cells (Definitions, 2020).

Physical Properties Analysis

The physical properties of 5,6-Dihydro-5-azacytidine, such as solubility, stability in aqueous solution, and its ability to cross cellular membranes, are crucial for its biological activity. Unlike 5-azacytidine, 5,6-Dihydro-5-azacytidine is stable in aqueous solutions, allowing for its administration by prolonged intravenous infusion without significant degradation (Curt et al., 1985).

Chemical Properties Analysis

The chemical properties of 5,6-Dihydro-5-azacytidine, including its reactivity with biological macromolecules, play a significant role in its pharmacological effects. It is a potent inhibitor of ribonucleotide reductase in leukemia cell lines, affecting the deoxyribonucleotide pools and potentially contributing to its antileukemic effects (Aimiuwu et al., 2012).

Scientific Research Applications

Anticancer and Antiviral Activities

5,6-Dihydro-5-azacytidine, a derivative of 5-azacytidine, has demonstrated significant potential in scientific research, particularly in the fields of cancer and viral infections. This compound is known for its unique mechanism of action, which differs from traditional anticancer and antiviral therapies.

  • Anticancer Activity : 5,6-Dihydro-5-azacytidine has shown effectiveness in inhibiting DNA methyltransferase, a key enzyme involved in the abnormal methylation patterns observed in some tumor cells. This inhibition can lead to the reactivation of tumor-suppressor genes and exhibit antitumor activity (Avramis et al., 2004). Its less toxic nature compared to 5-azacytidine makes it a valuable tool for epigenetic research and potential therapeutic applications in cancer treatment (Matoušová et al., 2011).

  • Antiviral Activity : The compound exhibits anti-HIV activity through lethal mutagenesis, a unique approach among existing antiretroviral drugs. This activity includes the induction of mutations in the HIV genome, leading to a decline in viral fitness and potentially eradicating the virus from infected cells (Krečmerová & Otmar, 2012).

Safety And Hazards

Future Directions

DHAC shows promise in stabilizing disease and eliciting transient responses in certain cancers. Phase II trials using DHAC should explore its efficacy further .

properties

IUPAC Name

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one
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InChI

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16)/t3-,4-,5-,6-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LJIRBXZDQGQUOO-KVTDHHQDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
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Molecular Formula

C8H14N4O5
Record name 5,6-DIHYDRO-5-AZACYTIDINE
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Related CAS

62402-31-7 (hydrochloride)
Record name 5,6-Dihydro-5-azacytidine
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DSSTOX Substance ID

DTXSID7020471
Record name 5,6-Dihydro-5-azacytidine
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Molecular Weight

246.22 g/mol
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Physical Description

5,6-dihydro-5-azacytidine is a white powder. (NTP, 1992)
Record name 5,6-DIHYDRO-5-AZACYTIDINE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL)
Record name 5,6-DIHYDRO-5-AZACYTIDINE
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Record name DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE
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Product Name

5,6-Dihydro-5-azacytidine

CAS RN

62488-57-7
Record name 5,6-DIHYDRO-5-AZACYTIDINE
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Record name Dihydro-5-azacytidine
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Melting Point

360 to 365 °F (NTP, 1992)
Record name 5,6-DIHYDRO-5-AZACYTIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
421
Citations
P Voytek, JA Beisler, MM Abbasi… - Cancer Research, 1977 - AACR
5,6-Dihydro-5-azacytidine hydrochloride, a chemically stable, soluble analog of 5-azacytidine, has cytostatic activity against mouse leukemic L1210 cells grown in culture, but …
Number of citations: 38 aacrjournals.org
JM Covey, M D'Incalci, EJ Tilchen, DS Zaharko… - Cancer research, 1986 - AACR
The effects of 5-aza-2′-deoxycytidine (aza-dCyd) and 5,6-dihydro-5-azacytidine (H 2 -aza-Cyd) on the integrity of DNA from several mammalian cell lines were compared using the …
Number of citations: 64 aacrjournals.org
M Matoušová, I Votruba, M Otmar, E Tloušťová… - Epigenetics, 2011 - Taylor & Francis
Restoration of transcriptionally silenced genes by means of methyltransferases inhibitors plays a crucial role in the current therapy of myelodysplastic syndromes and certain types of …
Number of citations: 29 www.tandfonline.com
VI Avramis, WC Powell, RA Mecum - Cancer chemotherapy and …, 1989 - Springer
5,6-Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analog of 5-azacytidine (5-aza-C) that has antileukemic activity against experimental leukemias and, like 5-aza-C, causes …
Number of citations: 11 link.springer.com
GA Curt, JA Kelley, RL Fine, PN Huguenin, JS Roth… - Cancer research, 1985 - AACR
5,6-Dihydro-5-azacytidine (DHAC; NSC 264880) is an analogue of 5-azacytidine that does not possess the hydrolytically unstable 5,6-imino bond of the parent compound. Thus, unlike …
Number of citations: 41 aacrjournals.org
UR Kees, VI Avramis - Anti-Cancer Drugs, 1995 - journals.lww.com
[beta]-D-arabinofuranosyl-5-azacytosine (ara-AC) and 5, 6-dihydro-5-azacytidine (DHAC) are two new antitumor agents under clinical investigations, which exhibit the chemical …
Number of citations: 20 journals.lww.com
WC Powell, VI Avramis - Cancer chemotherapy and pharmacology, 1988 - Springer
Dihydro-5-azacytidine (DHAC) is a hydrolytically stable congener of 5-azacytidine, which retains antileukemic activity against experimental leukemias. The biochemical pharmacology …
Number of citations: 17 link.springer.com
F Traganos, L Staiano-Coico, Z Darzynkiewicz… - Cancer Research, 1981 - AACR
The effects of dihydro-5-azacytidine [5-AC(H); NSC 264880] on cell viability, growth, and colony formation was investigated in suspension (Friend leukemia and L1210) and adherent […
Number of citations: 20 aacrjournals.org
RI GLAZER, KD HARTMAN - Molecular Pharmacology, 1980 - Citeseer
The Corn parative Effects of 5-Azacytid ine and Dihyd ro5-azacytid ine on 4 S and 5 S Nuclear RNA Page 1 0026-895X/80/020250-06$02.00/0 Copyright © 1980 by The American …
Number of citations: 22 citeseerx.ist.psu.edu
L Malspeis, H Cheng, AE Staubus - Investigational New Drugs, 1983 - Springer
An HPLC analytical method was applied to the determination of plasma concentrations of 5,6-dihydro-5-azacytidine (NSC 264880, DHAC) in two foxhounds after a rapid intravenous …
Number of citations: 2 link.springer.com

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